![molecular formula C12H10ClN3O B14734252 (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium CAS No. 5756-86-5](/img/structure/B14734252.png)
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazinylidene group and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium typically involves the reaction of 4-chlorophenylhydrazine with an appropriate oxidizing agent. One common method is the reaction of 4-chlorophenylhydrazine hydrochloride with sodium nitrite in an acidic medium, which leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenylhydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chlorophenylhydrazine hydrochloride
- Carbonyl cyanide m-chlorophenyl hydrazone
- Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids
Uniqueness
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5756-86-5 |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium |
InChI |
InChI=1S/C12H10ClN3O/c13-10-6-8-11(9-7-10)14-15-16(17)12-4-2-1-3-5-12/h1-9,14H/b16-15- |
InChI-Schlüssel |
YPZIWJROXRESBR-NXVVXOECSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)Cl)/[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
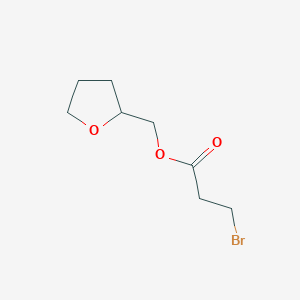
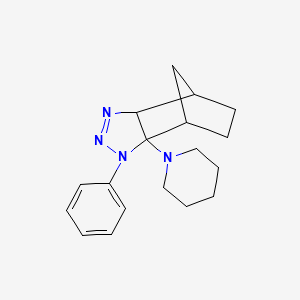
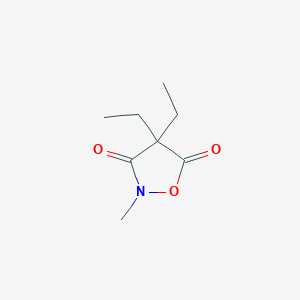
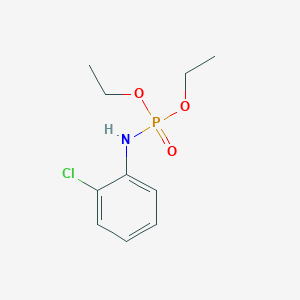
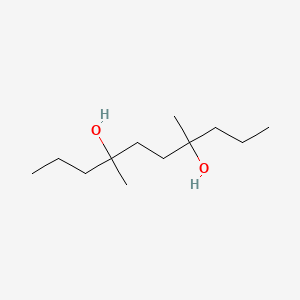
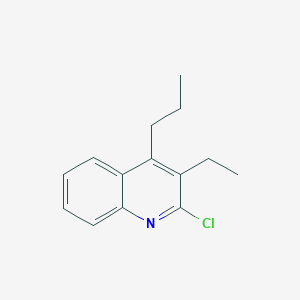
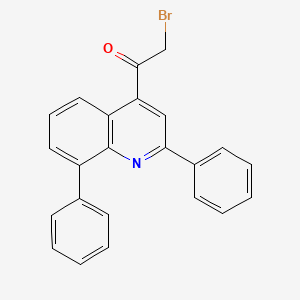
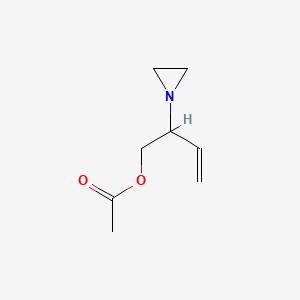

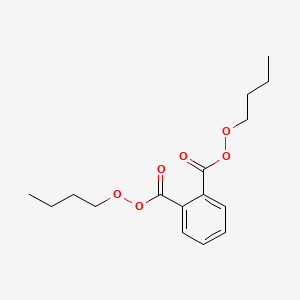
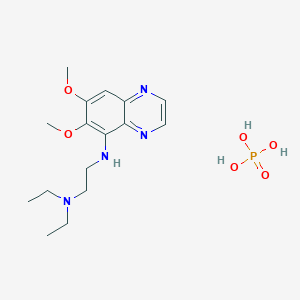
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
